molecular formula C16H20F3NO5 B14167514 (R)-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid

(R)-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid

Cat. No.: B14167514
M. Wt: 363.33 g/mol
InChI Key: AFESZHHCXIMORT-UHFFFAOYSA-N
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Description

®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butoxycarbonylamino group and a trifluoromethoxy-phenyl group, which contribute to its distinct reactivity and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the trifluoromethoxy-phenyl group through a series of coupling reactions. The final step involves the formation of the butyric acid moiety under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethoxy-phenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and optimize its use in research and industry.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Tert-butoxycarbonylamino-4-phenyl-butyric acid: Lacks the trifluoromethoxy group, resulting in different reactivity and properties.

    ®-2-Tert-butoxycarbonylamino-4-(3-methoxy-phenyl)-butyric acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in chemical behavior and applications.

Uniqueness

®-2-Tert-butoxycarbonylamino-4-(3-trifluoromethoxy-phenyl)-butyric acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various fields of research.

Properties

Molecular Formula

C16H20F3NO5

Molecular Weight

363.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethoxy)phenyl]butanoic acid

InChI

InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-12(13(21)22)8-7-10-5-4-6-11(9-10)24-16(17,18)19/h4-6,9,12H,7-8H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

AFESZHHCXIMORT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)OC(F)(F)F)C(=O)O

Origin of Product

United States

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